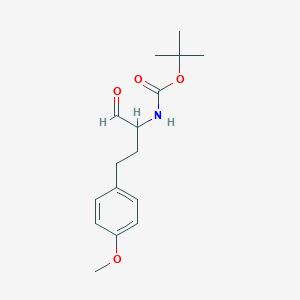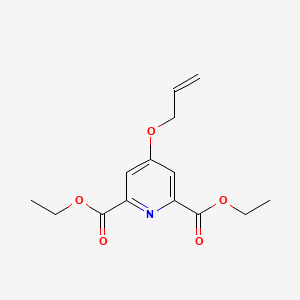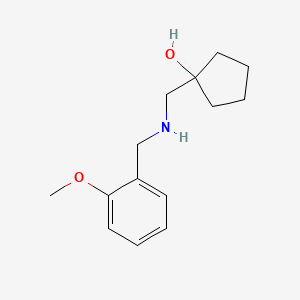
(R)-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a cyclohexanone core with a hydroxyethoxy substituent and a methoxyphenyl group, making it an interesting molecule for studying stereochemistry and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and 2-methoxyphenol.
Formation of the Hydroxyethoxy Intermediate: The first step involves the reaction of cyclohexanone with ethylene oxide in the presence of a base such as sodium hydroxide to form the hydroxyethoxy intermediate.
Introduction of the Methoxyphenyl Group: The hydroxyethoxy intermediate is then reacted with 2-methoxyphenol under acidic conditions to introduce the methoxyphenyl group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
Industrial production of ®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction of the carbonyl group in the cyclohexanone core can yield alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
Stereochemistry Studies: The chiral nature of the compound makes it valuable for studying stereochemical effects in organic reactions.
Catalysis: It can be used as a ligand in asymmetric catalysis to induce chirality in products.
Biology and Medicine
Biological Probes: Used as a probe to study enzyme-substrate interactions and receptor binding.
Industry
Materials Science:
Agrochemicals: May be used in the synthesis of agrochemicals with improved efficacy and selectivity.
作用机制
The mechanism of action of ®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and methoxy groups can form hydrogen bonds, while the cyclohexanone core provides hydrophobic interactions.
相似化合物的比较
Similar Compounds
(S)-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one: The enantiomer of the compound, with similar chemical properties but different biological activity.
4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one: The racemic mixture containing both ®- and (S)-enantiomers.
4-(2-Hydroxy-1-phenylethoxy)cyclohexan-1-one: A similar compound lacking the methoxy group on the phenyl ring.
Uniqueness
®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one is unique due to its specific stereochemistry and the presence of both hydroxy and methoxy groups, which confer distinct reactivity and biological activity compared to its analogs.
属性
分子式 |
C15H20O4 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC 名称 |
4-[(1R)-2-hydroxy-1-(2-methoxyphenyl)ethoxy]cyclohexan-1-one |
InChI |
InChI=1S/C15H20O4/c1-18-14-5-3-2-4-13(14)15(10-16)19-12-8-6-11(17)7-9-12/h2-5,12,15-16H,6-10H2,1H3/t15-/m0/s1 |
InChI 键 |
PZMCRBRHQNOYGO-HNNXBMFYSA-N |
手性 SMILES |
COC1=CC=CC=C1[C@H](CO)OC2CCC(=O)CC2 |
规范 SMILES |
COC1=CC=CC=C1C(CO)OC2CCC(=O)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13347890.png)
![(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13347892.png)

![4'-Isopropoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347900.png)






![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)

